(1R,2R,4R,10R,11S,14S,15S,16S,18S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione
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Overview
Description
ZK 3059, also known as drospirenone, is a synthetic spironolactone analogue and progestin. It exhibits both progestational and anti-mineralocorticoid activity. This compound is widely used in hormonal contraceptives and hormone replacement therapy due to its unique pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZK 3059 involves multiple steps, starting from spironolactone. The key steps include the formation of a lactone ring and subsequent modifications to introduce the desired functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of ZK 3059 follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
ZK 3059 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, affecting the compound’s activity.
Reduction: Used to alter specific functional groups, enhancing the compound’s stability.
Substitution: Commonly used to introduce or replace functional groups, tailoring the compound’s properties for specific applications.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Various halogenating agents and nucleophiles under controlled temperatures.
Major Products Formed
The major products formed from these reactions include modified analogues of ZK 3059 with altered pharmacological properties, which can be used for different therapeutic applications .
Scientific Research Applications
ZK 3059 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of structural modifications on activity.
Biology: Investigated for its role in cellular signaling pathways and hormone regulation.
Medicine: Widely used in hormonal contraceptives and hormone replacement therapy. It is also studied for its potential in treating conditions like acne and hirsutism.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
ZK 3059 exerts its effects by binding to progesterone receptors, mimicking the action of natural progesterone. It also antagonizes mineralocorticoid receptors, reducing sodium and water retention. This dual action makes it effective in hormonal contraceptives and hormone replacement therapy .
Comparison with Similar Compounds
Similar Compounds
Spironolactone: A parent compound with similar anti-mineralocorticoid activity but lacks progestational effects.
Medroxyprogesterone acetate: Another synthetic progestin with different pharmacokinetic properties.
Norethindrone: A synthetic progestin used in contraceptives with a different mechanism of action.
Uniqueness
ZK 3059 is unique due to its combined progestational and anti-mineralocorticoid activity, which is not commonly found in other synthetic progestins. This dual action provides additional therapeutic benefits, making it a valuable compound in hormonal therapies .
Properties
Molecular Formula |
C24H30O3 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(1R,2R,4R,10R,11S,14S,15S,16S,18S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione |
InChI |
InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21?,22-,23+,24+/m1/s1 |
InChI Key |
METQSPRSQINEEU-MHVWYMAGSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5(C4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C |
Origin of Product |
United States |
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